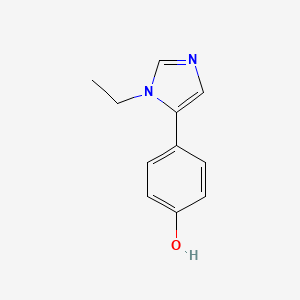

Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-

Description

Structure

3D Structure

Properties

CAS No. |

74730-76-0 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

4-(3-ethylimidazol-4-yl)phenol |

InChI |

InChI=1S/C11H12N2O/c1-2-13-8-12-7-11(13)9-3-5-10(14)6-4-9/h3-8,14H,2H2,1H3 |

InChI Key |

KFIYWNWBURUMKX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC=C1C2=CC=C(C=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenol, 4 1 Ethyl 1h Imidazol 5 Yl and Analogues

Strategies for Regiocontrolled Synthesis of Imidazole (B134444) Cores

The regiocontrolled synthesis of substituted imidazoles is a cornerstone of medicinal and materials chemistry. Various methods have been developed to control the substitution pattern on the imidazole ring, which is crucial for dictating the final compound's properties.

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step from simple starting materials. jocpr.comrsc.org These reactions are particularly well-suited for the synthesis of substituted imidazoles.

One of the most classic and commercially utilized MCRs for imidazole synthesis is the Debus-Radziszewski reaction . This reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849) or a primary amine to form an imidazole. wikipedia.orgscribd.comresearchgate.net A modification of this method, which replaces one equivalent of ammonia with a primary amine, is effective for producing N-substituted imidazoles. wikipedia.org The reaction is thought to proceed in two main stages: the initial condensation of the dicarbonyl with ammonia to form a diimine, followed by condensation with the aldehyde. wikipedia.orgscribd.com Despite its long history, research continues to optimize this reaction, with a focus on improving yields and reducing reaction times, which can be a drawback of the traditional method. ijprajournal.com

The van Leusen imidazole synthesis is another powerful three-component reaction (vL-3CR) that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgtsijournals.com In this method, an aldimine, formed in situ from an aldehyde and a primary amine, reacts with TosMIC in the presence of a base to yield 1,4,5-trisubstituted imidazoles. organic-chemistry.orgtsijournals.com This reaction is noted for its mild conditions and the ability to generate a variety of substituted imidazoles by varying the aldehyde, amine, and TosMIC components. acs.org It's important to note that while often referred to as a three-component reaction, the components react in a stepwise manner. organic-chemistry.org

Recent advancements in MCRs for imidazole synthesis often focus on the use of heterogeneous catalysts to promote greener and more sustainable processes. tandfonline.commdpi.com These catalysts can be easily separated from the reaction mixture and are often recyclable, reducing waste and operational costs. tandfonline.com Catalysts such as p-toluenesulfonic acid (PTSA) have been shown to be effective, mild, and inexpensive for promoting the synthesis of substituted imidazoles with good yields. isca.meresearchgate.net

Table 1: Comparison of Key Multicomponent Reactions for Imidazole Synthesis

| Reaction Name | Key Reactants | Typical Products | Key Advantages |

|---|---|---|---|

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Substituted Imidazoles | Commercially used, straightforward |

| van Leusen (vL-3CR) | Aldehyde, Amine, TosMIC | 1,4,5-Trisubstituted Imidazoles | Mild conditions, good yields |

| PTSA-Catalyzed | 1,2-Dicarbonyl, Aldehyde, Amine | Tri- and Tetrasubstituted Imidazoles | Mild, inexpensive catalyst, good yields |

Metal-catalyzed reactions offer a powerful and versatile approach to the synthesis of substituted imidazoles, often with high regioselectivity. These methods typically involve the formation of carbon-carbon and carbon-nitrogen bonds through various coupling and annulation strategies.

Copper-catalyzed reactions have emerged as a prominent method for imidazole synthesis. One such strategy involves a [3+2] cycloaddition reaction, which can achieve high regioselectivity. acs.org This approach can utilize oxygen as a mild oxidant and avoids the need for expensive catalysts, providing moderate to good yields of imidazole derivatives. acs.org

Palladium catalysis is also a key player in the synthesis of complex heterocyclic systems. While direct palladium-catalyzed synthesis of the imidazole core is less common, palladium-catalyzed cross-coupling reactions are instrumental in functionalizing pre-formed imidazole rings, which is a crucial step in building more complex molecules.

Recent research has also explored the use of other metal catalysts. For instance, a facile FeCl3/I2-catalyzed aerobic oxidative coupling reaction has been developed for the synthesis of tetrasubstituted imidazoles from amidines and chalcones.

The development of these metal-catalyzed protocols continues to expand the toolkit available to synthetic chemists for the construction of diverse imidazole-containing compounds.

Isocyanide-based multicomponent reactions are a cornerstone of modern heterocyclic synthesis, and their application to imidazole formation is particularly noteworthy. The unique reactivity of the isocyanide group allows for the construction of the imidazole ring with a high degree of control over the substitution pattern.

The van Leusen imidazole synthesis , as previously mentioned, is a prime example of the power of isocyanide chemistry. organic-chemistry.org The key reagent, tosylmethyl isocyanide (TosMIC), contains a reactive isocyanide carbon, an active methylene (B1212753) group, and a sulfonyl group that acts as a leaving group. organic-chemistry.orgtsijournals.com The reaction proceeds through a [3+2] cycloaddition of the TosMIC with an aldimine. tsijournals.com The versatility of this reaction allows for the synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines. organic-chemistry.org A one-pot protocol has also been developed to access polysubstituted imidazoles from aryl-substituted TosMIC reagents and imines generated in situ. acs.org

Beyond the van Leusen reaction, other isocyanide-based methods have been developed. For instance, the reaction of ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate with a primary amine can regioselectively afford 1-alkyl-4-imidazolecarboxylates in good yields. nih.gov This method is applicable to a range of amine substrates, including those with reactive functional groups. nih.gov

The continued exploration of isocyanide chemistry promises to deliver even more efficient and selective methods for the synthesis of complex imidazole derivatives.

Cycloaddition reactions are a powerful class of reactions in organic synthesis that allow for the concerted or stepwise formation of cyclic compounds from two or more unsaturated molecules. These reactions are particularly useful for the construction of heterocyclic rings, including the imidazole core.

A prominent example is the [3+2] cycloaddition strategy. As seen in the van Leusen synthesis, an azomethine ylide, generated in situ, can react with a dipolarophile to form a five-membered ring. Copper(II) acetate (B1210297) has been shown to mediate the cycloaddition of azomethine ylides, demonstrating broad compatibility with various amino acids.

Another innovative approach involves a phospha-münchnone 1,3-dipole in a regioselective cycloaddition. This one-pot synthesis of imidazoles from imines, acid chlorides, and N-nosyl imines or tethered nitriles proceeds without the need for metal catalysts and allows for the construction of highly substituted and polycyclic imidazoles. nih.gov

Furthermore, sequential reaction strategies combining a multicomponent reaction with a subsequent cycloaddition have proven effective. For instance, a sequence of the van Leusen three-component reaction followed by a ring-closing metathesis (RCM) reaction has been successfully employed to access fused bicyclic imidazole rings in excellent yields. acs.org This two-step process generates significant molecular complexity from simple starting materials. acs.org

Table 2: Overview of Cycloaddition Strategies for Imidazole Synthesis

| Cycloaddition Type | Key Intermediates | Catalyst/Mediator | Resulting Structure |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine ylides | Copper(II) acetate | Pyrrolidine-fused scaffolds |

| Phospha-münchnone Cycloaddition | Phospha-münchnone 1,3-dipole | PPh(catechyl) | Highly substituted/polycyclic imidazoles |

| Van Leusen/RCM | Alkene-substituted imidazoles | Grubbs catalyst (for RCM) | Fused bicyclic imidazoles |

Construction of the Phenol-Imidazole Linkage

Once the substituted imidazole core is synthesized, the next critical step in forming Phenol (B47542), 4-(1-ethyl-1H-imidazol-5-yl)- is the construction of the bond between the imidazole ring and the phenol moiety.

Aryl-aryl coupling reactions are fundamental transformations in organic synthesis for the formation of biaryl compounds. The Ullmann reaction, a classic copper-catalyzed nucleophilic aromatic substitution, is a viable strategy for forming a phenol-imidazole linkage. In this context, an activated aryl halide (representing the phenol precursor) would react with an imidazole derivative in the presence of a copper catalyst.

While the traditional Ullmann condensation often requires harsh reaction conditions (high temperatures), significant advancements have been made to develop milder and more efficient protocols. These modern variations often employ ligands to stabilize the copper catalyst and facilitate the coupling at lower temperatures.

For the specific synthesis of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-, this could involve the coupling of a protected 4-halophenol with 1-ethyl-1H-imidazole, or conversely, the coupling of a 5-halo-1-ethyl-1H-imidazole with a phenol. The choice of reactants and specific reaction conditions would be crucial to ensure regioselectivity and good yields.

Beyond the Ullmann reaction, other modern cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, could also be envisioned for this transformation, offering alternative and potentially more efficient routes to the desired phenol-imidazole linkage.

Selective Functionalization of Phenolic and Imidazole Moieties

The presence of two reactive centers, the phenolic hydroxyl group and the imidazole ring, in hydroxyphenyl-imidazole scaffolds presents a unique challenge and opportunity for selective functionalization. The ability to modify one group while leaving the other intact is crucial for creating diverse derivatives. Strategies for this selective functionalization often rely on the differential reactivity of the two moieties or the use of protecting groups.

The phenolic hydroxyl group is susceptible to O-alkylation and O-acylation, while the aromatic phenol ring can undergo electrophilic substitution (e.g., halogenation, nitration) primarily at the ortho and para positions relative to the hydroxyl group. researchgate.net Conversely, the imidazole ring contains a basic sp² nitrogen (N-3) that is readily protonated or alkylated, and a less reactive pyrrole-like nitrogen (N-1) that can also be substituted. nih.gov The C-2 position of the imidazole ring is particularly susceptible to deprotonation and subsequent reaction with electrophiles, especially when the ring nitrogens are protected. researchgate.net

Achieving selectivity involves exploiting these reactivity differences. For instance, functionalization of the phenolic hydroxyl can be achieved under basic conditions that favor phenoxide formation. To functionalize the imidazole ring without affecting the phenol, protection of the hydroxyl group as an ether (e.g., methoxy (B1213986) or benzyl (B1604629) ether) is a common strategy. A patent for the preparation of 4-(imidazol-1-yl)phenol (B155665) describes an Ullmann reaction between p-bromoanisole and imidazole, followed by demethylation of the resulting 1-(4-methoxyphenyl)-1H-imidazole using boron tribromide to unmask the phenol. google.com This two-step process exemplifies the protection-deprotection strategy to achieve the desired functionalized phenol-imidazole structure. Similarly, protecting the imidazole nitrogen, for example as a dialkoxymethyl derivative, allows for selective metalation and substitution at the C-2 position, with the protecting group being easily removed under mild acidic or neutral conditions. researchgate.net

Introduction and Derivatization of the N-Ethyl Substituent on the Imidazole Ring

The introduction of an N-alkyl substituent, such as the ethyl group in the target compound, is a fundamental transformation in imidazole chemistry. The most common method for this is the direct N-alkylation of a pre-formed imidazole ring with an appropriate alkylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide) or diethyl sulfate, in the presence of a base. The basicity of the imidazole's sp² nitrogen facilitates this reaction. nih.gov In non-symmetrically substituted imidazoles, this reaction can lead to a mixture of N-1 and N-3 alkylated isomers, which may require chromatographic separation.

An alternative approach involves constructing the imidazole ring with the N-ethyl group already incorporated into one of the starting materials. A synthetic route to the related compound, 4-(1-ethyl-1H-imidazol-2-yl)phenol, starts from 1-ethyl-2-(4-methoxyphenyl)-1H-imidazole, which is then demethylated using hydrobromic acid. prepchem.com This highlights a strategy where the N-ethyl imidazole core is prepared first, followed by modification of the phenyl substituent.

Derivatization of the N-ethyl group itself is less common than functionalization of the aromatic rings but can be achieved through various C-H activation or free-radical reactions. However, such transformations often lack selectivity and are not as widely employed as modifications to the core heterocyclic and phenolic structures.

Sustainable and Efficient Synthetic Protocols

In recent years, there has been a significant shift towards developing more sustainable and efficient chemical syntheses, often referred to as "green chemistry." This involves using less hazardous materials, reducing reaction times, and improving energy efficiency. For the synthesis of phenol-imidazole compounds, microwave-assisted synthesis and the use of ionic liquid catalysts have emerged as prominent green technologies.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. derpharmachemica.com This technique has been successfully applied to the one-pot, multi-component synthesis of various imidazole derivatives, including those containing phenolic moieties. niscpr.res.injetir.org

For example, the synthesis of aryl imidazoles from starting materials like p-aminophenol has been achieved under solvent-free conditions using activated silica (B1680970) gel as a support and microwave irradiation. niscpr.res.in This method avoids the use of hazardous solvents and simplifies the purification process. In a comparative study, the microwave-assisted synthesis of aryl imidazoles was completed in 12-16 minutes with yields significantly higher than those obtained through conventional heating methods, which required several hours. niscpr.res.inresearchgate.net

The following table compares the reaction times and yields for the synthesis of phenothiazine-based imidazole derivatives using both conventional and microwave-assisted methods, demonstrating the efficiency of the latter.

| Compound | Conventional Method (Time / Yield) | Microwave Method (Time / Yield) |

|---|---|---|

| 3a | 370 min / 70% | 10 min / 84% |

| 3b | 390 min / 74% | 11 min / 88% |

| 3c | 380 min / 80% | 10 min / 86% |

| 3d | 380 min / 79% | 12 min / 88% |

| 3e | 370 min / 81% | 11 min / 87% |

| 3f | 370 min / 79% | 11 min / 86% |

Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green" solvents due to their low vapor pressure, high thermal stability, and potential for recyclability. nih.gov They can act as both the solvent and the catalyst in chemical reactions. In imidazole synthesis, acidic or basic ionic liquids have proven to be highly effective catalysts. researchgate.netmdpi.com

Brønsted acidic ionic liquids, for instance, have been used as efficient and reusable catalysts for the one-pot synthesis of trisubstituted and tetrasubstituted imidazoles under solvent-free conditions, resulting in excellent yields. researchgate.net The use of imidazolium-based ionic liquids like [BMIM][BF4] as a catalyst, often in combination with microwave or ultrasound irradiation, further enhances reaction rates and yields for the synthesis of substituted imidazoles. eurekaselect.comresearchgate.net Computational studies have shown that ionic liquids can do more than just act as a solvent; they can actively participate in the reaction mechanism, lowering activation energy barriers and creating a dual catalytic effect. nih.gov This direct involvement distinguishes them as powerful catalysts, not just benign media. A one-pot synthesis of a tetrasubstituted imidazole in the ionic liquid [Et2NH2][HSO4] was completed in just 20 minutes with a 98% yield, a significant improvement over other catalytic methods. nih.gov

The following table summarizes the application of various ionic liquids in the synthesis of imidazole derivatives.

| Ionic Liquid Catalyst | Reaction Type | Key Advantages Noted | Reference |

|---|---|---|---|

| Imidazolium-based acidic IL | One-pot synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles | Reusable catalyst, high conversion, short reaction time, solvent-free. | researchgate.net |

| [Et2NH2][HSO4] | One-pot synthesis of a tetrasubstituted imidazole | 98% yield in 20 minutes, dual catalytic effect (cation and anion). | nih.gov |

| [BMIM][BF4] | Synthesis of 2,4,5-trisubstituted imidazoles | Improved yields (up to 86%) with microwave irradiation, short reaction times. | researchgate.net |

| Dicationic Imidazolium-based ILs | Strecker synthesis | Higher catalytic activity compared to monocationic ILs (97% vs. 73% yield). | mdpi.com |

Spectroscopic and Structural Characterization of Phenol, 4 1 Ethyl 1h Imidazol 5 Yl Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By analyzing the chemical shifts and coupling patterns in both one-dimensional and two-dimensional spectra, the precise connectivity and environment of each atom can be determined.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 4-(imidazol-yl)phenol derivatives are characterized by distinct signals corresponding to the aromatic protons and carbons of the phenol (B47542) and imidazole (B134444) rings, as well as the substituents on the imidazole nitrogen.

In a representative compound, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the imidazole N-H proton at approximately 8.03 ppm. semanticscholar.org The aromatic protons of the phenyl and phenol rings appear as multiplets in the range of 6.77 to 7.66 ppm. semanticscholar.org For similar structures, the protons of the imidazole ring itself typically resonate at chemical shifts between 7 and 8 ppm. ipb.pt

The ¹³C NMR spectrum provides further structural confirmation. For 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, the carbon signals are widely dispersed. nih.gov The methoxy (B1213986) group carbon appears around 55.61 ppm, while the aromatic and imidazole carbons are found between 113.95 and 160.15 ppm. nih.gov The specific chemical shifts are sensitive to the electronic environment created by the various substituents.

Interactive Table: Representative ¹H and ¹³C NMR data for 4-(imidazol-yl)phenol derivatives.

| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | CDCl₃ | ¹H | 8.03 (s) | Imidazole N-H |

| ¹H | 7.63-7.66 (m) | Aromatic H | ||

| ¹H | 7.43-7.45 (m) | Aromatic H | ||

| ¹H | 7.22-7.26 (m) | Aromatic H | ||

| ¹H | 7.07-7.09 (d) | Aromatic H | ||

| ¹H | 6.77-6.86 (m) | Aromatic H | ||

| 4-Chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | CDCl₃ | ¹³C | 55.61 | Methoxy C |

Vibrational Spectroscopy for Functional Group Identification (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For 4-(imidazol-yl)phenol derivatives, the IR spectra show several key absorption bands. A broad band in the region of 3000-3600 cm⁻¹ is typically assigned to the O-H stretching vibration of the phenolic hydroxyl group. semanticscholar.org The N-H stretching of the imidazole ring can also appear in this region, often around 3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. nih.gov The C=N stretching of the imidazole ring gives rise to a characteristic band in the 1590-1650 cm⁻¹ region. semanticscholar.orgnih.gov

Interactive Table: Key IR absorption bands for 4-(imidazol-yl)phenol derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic O-H | Stretching | 3000-3600 (broad) | semanticscholar.org |

| Imidazole N-H | Stretching | ~3400 | researchgate.net |

| Aromatic C-H | Stretching | 3000-3100 | nih.gov |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, the gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) shows a molecular ion peak (M⁺) at m/z 312, which corresponds to the molecular weight of the compound. semanticscholar.org The fragmentation pattern can provide further structural insights. For instance, the cleavage of the imidazole ring or the loss of substituents can lead to characteristic fragment ions. In related structures, such as 1-(2-((4-chlorobenzyl)oxy)-2-phenylethyl)-1H-imidazole, electrospray ionization (ESI) mass spectrometry shows a prominent [M+1]⁺ peak. nih.gov

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular conformation.

While a crystal structure for the exact target molecule is not available, analysis of related compounds provides valuable information. For instance, the crystal structure of 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole reveals important conformational features. nih.gov

Analysis of Dihedral Angles and Conformational Preferences

The dihedral angles between the planes of the aromatic rings are a key aspect of the molecular conformation. In the crystal structure of 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole, the imidazole ring is rotated out of the plane of the benzene (B151609) ring by a dihedral angle of 37.18°. nih.gov This twist is a common feature in linked aromatic systems and is influenced by steric hindrance and crystal packing forces. The study of such angles in a range of related structures indicates a general preference for non-planar conformations, which can have significant implications for the molecule's biological activity and material properties.

Interactive Table: Representative Dihedral Angles in a Related Imidazole Derivative.

| Compound | Rings | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 5-[4-(1H-Imidazol-1-yl)phenyl]-1H-tetrazole | Imidazole and Benzene | 37.18 | nih.gov |

Elucidation of Intramunolecular Hydrogen Bonding Interactions

The molecular conformation of 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol is significantly influenced by the presence of a strong intramolecular O—H⋯N hydrogen bond. iucr.org This interaction occurs between the hydroxyl group of the 5-chlorophenol ring and a nitrogen atom of the imidazole ring, forming a stable six-membered ring motif known as an S(6) graph-set motif. iucr.org The formation of this intramolecular hydrogen bond is a key factor in stabilizing the nearly coplanar arrangement of the imidazole and phenol rings, with a reported dihedral angle of just 15.76 (9)° between them. iucr.org

The geometric parameters of this intramolecular hydrogen bond have been determined through single-crystal X-ray diffraction studies and are summarized in the table below.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1 | H1 | N1 | 1.00 | 1.83 | 2.645 (2) | 138 |

| Data sourced from the crystallographic study of 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol. researchgate.net |

This intramolecular hydrogen bond plays a crucial role in locking the conformation of the molecule, which in turn influences its electronic properties and potential biological activity. The planarity enforced by this bond facilitates π-electron delocalization across the imidazole and phenol ring systems.

Characterization of Intermolecular Interactions and Crystal Packing

An intermolecular C—H⋯O interaction is observed where the hydroxyl oxygen atom acts as a hydrogen bond acceptor. nih.gov This interaction links molecules along the a-axis direction of the crystal lattice. nih.gov Furthermore, the crystal structure is consolidated by a C—H⋯π interaction involving an ortho-phenyl hydrogen atom and the π-system of an adjacent aryl ring. iucr.orgnih.gov These weak interactions, while individually not as strong as the intramolecular O—H⋯N bond, collectively contribute to the stability of the three-dimensional crystal packing.

The table below provides the geometric details of these key intermolecular interactions.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C19 | H19 | O1 | 0.93 | 2.54 | 3.424 (3) | 159 |

| C15 | H15 | Cg | 0.93 | 2.72 | 3.527 (2) | 146 |

| Cg refers to the centroid of the C4–C9 aryl ring. Data sourced from the crystallographic study of 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol. researchgate.netnih.gov |

In-Depth Theoretical Analysis of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- Remains Elusive

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational investigation of the specific chemical compound, Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-. Despite extensive searches for quantum-chemical calculations, Density Functional Theory (DFT) analyses, and other predictive molecular modeling studies, no specific data for this particular molecule could be located.

Therefore, the detailed article on the theoretical and computational investigations of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-, as outlined in the user's request, cannot be generated at this time. The requested sections and subsections, which include:

Theoretical and Computational Investigations of Phenol, 4 1 Ethyl 1h Imidazol 5 Yl

Prediction of Molecular Reactivity and Stability Parameters.nih.govmdpi.comresearchgate.net

Electrophilicity and Nucleophilicity Indices.nih.govresearchgate.net

require specific, computationally derived data points such as bond lengths, bond angles, HOMO-LUMO energy values, MEP maps, NBO analyses, and various reactivity indices. This information is not present in the public domain for Phenol (B47542), 4-(1-ethyl-1H-imidazol-5-yl)-.

While general computational studies on related structures, such as 4-phenylimidazole (B135205) and other phenol-imidazole derivatives, have been conducted, these findings are not directly transferable to the specific molecule . sigmaaldrich.com The presence and position of the ethyl group on the imidazole (B134444) ring significantly influence the molecule's electronic and structural properties, making extrapolations from other compounds scientifically unsound for a detailed and accurate analysis.

The generation of the requested article with the required level of scientific rigor is contingent upon future research and the publication of computational studies focusing specifically on Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-. Without access to primary research data, any attempt to create the specified content would be speculative and would not meet the standards of a professional and authoritative scientific article.

Intra- and Intermolecular Charge Transfer Characteristics

No published research was found that specifically investigates the intra- and intermolecular charge transfer characteristics of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-. Such studies would typically involve analysis of frontier molecular orbitals (HOMO-LUMO) and Natural Bond Orbital (NBO) analysis to understand electron density distribution and charge transfer pathways, but this has not been reported for this compound.

Computational Simulation of Spectroscopic Signatures

There are no available computational simulations of the spectroscopic signatures (e.g., UV-Vis, IR, NMR) for Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-. These simulations, often performed using methods like Time-Dependent Density Functional Theory (TD-DFT), are crucial for interpreting experimental spectra and understanding the electronic transitions and vibrational modes of the molecule.

Theoretical Assessment of Nonlinear Optical (NLO) Properties

A theoretical assessment of the nonlinear optical (NLO) properties of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- is not present in the current body of scientific literature. NLO properties are key indicators of a material's potential in photonic and optoelectronic applications.

Hyperpolarizability (β, γ) Calculations

No data from hyperpolarizability calculations (both first, β, and second, γ) for Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- could be located. These calculations are fundamental to quantifying a molecule's NLO response. For related but distinct compounds like 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, such calculations have been performed, highlighting the importance of molecular structure on these properties.

Structure-Property Relationships for Enhanced NLO Response

Without theoretical or experimental data on the NLO properties of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-, it is not possible to establish structure-property relationships for an enhanced NLO response. This analysis would require comparative data from a series of related molecules, which is currently unavailable.

Reactivity and Reaction Mechanisms of Phenol, 4 1 Ethyl 1h Imidazol 5 Yl Derivatives

Acid-Base Equilibrium and Protonation States of Phenolic and Imidazole (B134444) Moieties

The acid-base behavior of "Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-" is dictated by the proton-donating ability of the phenolic hydroxyl group and the proton-accepting nature of the imidazole ring. The pKa values of these functional groups are sensitive to the electronic environment and the presence of substituents.

The imidazole ring possesses two nitrogen atoms, with the non-substituted nitrogen being basic and capable of protonation. The pKa of the conjugate acid of imidazole itself is approximately 7. For 1-substituted imidazoles, this value can be slightly altered. The ethyl group at the N1 position in "Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-" is an electron-donating group, which is expected to slightly increase the basicity of the N3 atom.

The protonation states of the molecule can be summarized as follows:

At low pH: Both the imidazole nitrogen and the phenolic oxygen will be protonated, resulting in a cationic species.

At intermediate pH: The phenolic hydroxyl group will be protonated, while the imidazole ring will be in its neutral form.

At high pH: The phenolic hydroxyl group will be deprotonated to form a phenoxide, and the imidazole ring will remain neutral, resulting in an anionic species.

A representative data table for the pKa values of related phenol-imidazole compounds is provided below.

| Compound | Phenolic pKa | Imidazole pKa (Conjugate Acid) |

| Phenol (B47542) | 9.95 | - |

| Imidazole | - | 7.0 |

| 4-(1H-imidazol-5-yl)phenol | ~9.5 | ~6.8 |

This table is illustrative and shows typical pKa values for the parent compounds and a closely related derivative. The exact pKa values for "Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-" would require experimental determination.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of "Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-" are primarily associated with the oxidation of the phenolic hydroxyl group. Phenols can undergo one-electron oxidation to form a phenoxyl radical. The potential at which this oxidation occurs is dependent on the pH and the nature of the substituents on the aromatic ring.

For many phenol-containing compounds, the oxidation process is pH-dependent, often involving a proton-coupled electron transfer (PCET) mechanism. The redox potential generally decreases as the pH increases, reflecting the easier oxidation of the deprotonated phenoxide species.

The following table provides hypothetical redox potential data based on studies of similar phenolic compounds.

| Redox Process | pH | Potential (V vs. SHE) |

| Phenol Oxidation | 2 | +0.9 |

| Phenol Oxidation | 7 | +0.6 |

| Phenol Oxidation | 12 | +0.3 |

This table provides representative redox potentials for a generic phenol to illustrate the pH dependence. The actual values for "Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-" may differ.

Reactivity in Coordination with Metal Centers

The presence of both a phenolic oxygen and an imidazole nitrogen makes "Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-" a versatile ligand for a variety of metal ions. The imidazole nitrogen acts as a soft donor, favoring coordination to softer metal ions, while the phenolic oxygen, particularly in its deprotonated phenoxide form, is a hard donor, preferring harder metal centers. This bifunctional nature allows the molecule to act as a chelating or bridging ligand, forming stable complexes with transition metals.

The kinetics of ligand exchange in metal complexes of "Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-" would be influenced by several factors, including the nature of the metal ion, the solvent, and the electronic and steric properties of the ligand itself. The ethyl group on the imidazole ring may impart specific steric constraints that affect the rate of ligand association and dissociation.

The stability of metal complexes with "Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-" can be affected by the presence of ambient nucleophiles in the reaction medium. Nucleophiles can compete with the ligand for coordination sites on the metal center, potentially leading to ligand displacement and decomposition of the complex. The strength of the nucleophile and its concentration will be key factors in determining the extent of this interaction.

Metal-ligand systems involving "Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-" can exhibit rich redox chemistry. The metal center can undergo changes in its oxidation state, and the phenol-imidazole ligand can also be redox-active. The interplay between the metal- and ligand-centered redox processes can lead to complex reaction pathways, including the generation of reactive radical species.

Catalytic Oxidation Reactions Mediated by Phenol-Imidazole Species

Metal complexes of phenol-imidazole ligands have been investigated as catalysts for a variety of oxidation reactions. The phenol-imidazole ligand can play a crucial role in modulating the catalytic activity of the metal center. For instance, the phenoxide group can act as an internal base to facilitate substrate deprotonation, while the imidazole group can stabilize specific oxidation states of the metal.

In the context of catalytic oxidation, a metal complex of "Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-" could potentially catalyze the oxidation of substrates such as alcohols or alkenes. The mechanism would likely involve the formation of a high-valent metal-oxo or metal-peroxo species, which would then act as the primary oxidant. The phenol-imidazole ligand would be instrumental in the formation and reactivity of this active intermediate.

Comprehensive Search Yields No Specific Data for Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- Coordination Chemistry

A thorough review of available scientific literature reveals a significant lack of specific research on the coordination chemistry of the compound Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- . Despite extensive searches, no dedicated studies detailing its synthesis, characterization in metal complexes, or its application as a linker in Metal-Organic Frameworks (MOFs) could be located.

The provided outline requests detailed information on the design, synthesis, and characterization of metal complexes featuring this specific phenol-imidazole ligand, as well as its use in the construction of MOFs with tunable properties. However, the scientific record does not appear to contain this information.

Research is available for analogous, but structurally distinct, phenol-imidazole compounds and their roles as ligands in coordination chemistry. For example, studies have been published on the synthesis and characterization of transition metal complexes with ligands such as 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and 4-chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol. nih.govresearchgate.net These studies confirm that the broader class of phenol-imidazole derivatives is of interest in the field of coordination chemistry.

Furthermore, the principles of using imidazole and phenol-containing linkers for the construction of MOFs are well-established. Imidazole-based linkers are frequently used in the synthesis of zeolitic imidazolate frameworks (ZIFs), a prominent subfamily of MOFs known for their chemical and thermal stability. nih.gov The inclusion of functional groups like phenols on organic linkers is a known strategy for introducing specific functionalities and tuning the properties of MOFs. eeer.org

However, due to the strict focus of the requested article solely on Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- , it is not possible to extrapolate from these related compounds to provide a scientifically accurate and specific account as per the requested outline. The absence of direct research on this particular molecule prevents a detailed discussion of its specific coordination modes, the structure of its metal assemblies, and its performance as a linker in MOFs.

Therefore, the generation of an article that adheres to the provided structure and content requirements for Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- is not feasible based on the currently available scientific literature.

Supramolecular Chemistry and Self Assembly of Phenol, 4 1 Ethyl 1h Imidazol 5 Yl Systems

Investigation of Non-Covalent Interactions

The self-assembly and resulting supramolecular architecture of Phenol (B47542), 4-(1-ethyl-1H-imidazol-5-yl)- are dictated by a variety of non-covalent interactions. mhmedical.com These weak interactions, when acting in concert, can lead to the formation of highly ordered and stable structures. mhmedical.com The primary non-covalent forces at play include directed hydrogen bonding, π-π stacking, and potentially host-guest interactions.

Hydrogen bonding is a critical directional interaction in the supramolecular chemistry of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-. The molecule possesses a phenolic hydroxyl group (-OH) that can act as a hydrogen bond donor and an imidazole (B134444) ring with a nitrogen atom that can act as a hydrogen bond acceptor. A significant feature of this compound is the potential for a strong intramolecular hydrogen bond between the phenolic proton and the imidazole's tertiary nitrogen, leading to a stable six-membered hydrogen-bonded ring. This type of interaction, known as a resonance-assisted hydrogen bond (RAHB), enhances the rigidity of the molecule and is a key factor in directing its self-assembly in the solid state.

| Hydrogen Bond Type | Donor | Acceptor | Significance | Reference |

| Intramolecular | Phenolic -OH | Imidazole N | Stabilizes molecular conformation, forms a six-membered ring, enhances molecular rigidity. | |

| Intermolecular | Phenolic -OH | Imidazole N (of another molecule) or other acceptors | Formation of chains, sheets, and 3D networks. | nih.gov |

| Intermolecular | Other H-bond donors | Imidazole N | Directs co-crystallization and assembly with other molecules. | nih.gov |

| Intermolecular | ortho-phenyl C-H | Hydroxyl O | Can contribute to the stabilization of the crystal packing. | nih.govresearchgate.net |

The aromatic nature of both the phenol and imidazole rings in Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- facilitates π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, play a crucial role in the self-assembly process, often working in conjunction with hydrogen bonding to direct the formation of specific supramolecular structures. rsc.org

In the solid state, these interactions can lead to the formation of columnar or layered architectures. The planarity enforced by the intramolecular hydrogen bond can enhance the efficiency of π-π stacking. In related structures, weak C—H⋯π interactions, where a hydrogen atom from one molecule interacts with the π-system of an aromatic ring of a neighboring molecule, have also been observed to further stabilize the crystal structure. nih.govresearchgate.net The relative orientation of the stacked rings (e.g., face-to-face, parallel-displaced, or T-shaped) will depend on the subtle interplay of electronic and steric factors.

The phenol-imidazole moiety can act as a guest in complexation with various macrocyclic hosts, such as cyclodextrins, calixarenes, and porphyrins. The recognition process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and shape complementarity. The phenolic part can be encapsulated within the hydrophobic cavity of a cyclodextrin, while the more polar imidazole group may remain at the rim, interacting with the solvent or the host's functional groups.

Studies on the interaction of imidazole derivatives with Co(III)-porphyrins have demonstrated the formation of stable complexes. mdpi.com In these systems, the imidazole nitrogen coordinates to the central metal ion of the porphyrin (a donor-acceptor bond), while peripheral functional groups on the porphyrin, such as hydroxyl groups, can form additional hydrogen bonds with the guest molecule. mdpi.com This leads to complexes with two points of attachment, enhancing the stability and selectivity of the recognition event. mdpi.com Such host-guest systems are of interest for the development of sensors and molecular delivery systems. mdpi.com

Molecular Recognition Phenomena Based on Phenol-Imidazole Motifs

The amphoteric nature of the imidazole ring, capable of acting as both a hydrogen bond donor and acceptor, combined with the hydrogen-donating phenol group, makes the phenol-imidazole motif an excellent platform for molecular recognition. nih.gov This structural unit can selectively bind to a variety of analytes, including anions, cations, and neutral organic molecules. nih.gov

The introduction of imidazole-containing chromophores into molecular structures has been shown to improve light-harvesting properties and reduce charge recombination in dye-sensitized solar cells, highlighting the tunability of their electronic and photophysical properties upon molecular recognition or interaction. nih.gov The phenol-imidazole system can be designed to exhibit changes in fluorescence or other spectroscopic signals upon binding to a target species. For instance, interaction with a metal ion could coordinate with the imidazole nitrogen and interact with the phenolic oxygen, leading to a change in the electronic structure and a detectable optical response. rsc.org The formation of stable complexes with specific binding sites, as seen with porphyrin hosts, underscores the potential for creating highly selective receptors based on the phenol-imidazole scaffold. mdpi.com

Formation of Supramolecular Polymers and Gels

The directional and reversible nature of the non-covalent interactions in Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- and its derivatives allows for the formation of supramolecular polymers and gels. Supramolecular polymers are long, chain-like structures held together by non-covalent bonds, while gels are three-dimensional networks of these polymers that can immobilize a large volume of solvent.

The combination of strong, directional hydrogen bonding and π-π stacking interactions can lead to the one-dimensional growth of molecular assemblies into long fibers. As these fibers grow and entangle, they can form a network that traps the solvent, resulting in the formation of a supramolecular gel. The properties of these gels, such as their mechanical strength and responsiveness to external stimuli, are directly related to the nature and strength of the underlying non-covalent interactions. For example, the pH-responsive nature of the imidazole ring means that changes in pH could be used to trigger the formation or dissolution of a gel. nih.gov This responsiveness is a key feature of "smart" materials that can adapt to their environment. nih.gov While not specifically demonstrated for Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-, the principles established with other pH-responsive supramolecular systems suggest its potential in this area. nih.gov

Crystal Engineering and Molecular Design for Desired Solid-State Architectures

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. The predictable and robust nature of the hydrogen bonding and π-stacking capabilities of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- makes it a valuable synthon for crystal engineering.

By systematically modifying the chemical structure, for example, by introducing additional functional groups or changing the substitution pattern, it is possible to control the self-assembly process and produce crystalline materials with desired topologies and properties. For instance, the planarity of the phenol and imidazole rings, often enforced by an intramolecular hydrogen bond, is a key feature in designing predictable packing arrangements. nih.govresearchgate.net The interplay between strong hydrogen bonds, which might form chains or dimers, and weaker interactions like C—H⋯π and π-π stacking, which organize these primary structures into a three-dimensional lattice, is a central theme in the crystal engineering of such compounds. nih.govresearchgate.net The ultimate goal is to create materials with specific optical, electronic, or porous properties based on the precise arrangement of the molecules in the crystal.

Advanced Applications of Phenol, 4 1 Ethyl 1h Imidazol 5 Yl in Functional Materials and Catalysis

Development of Chemosensors for Specific Analytes

The inherent ability of the imidazole (B134444) and phenol (B47542) functional groups to interact with various analytes, particularly metal ions, makes this scaffold a prime candidate for the development of chemosensors. These interactions can be transduced into measurable optical or electrochemical signals.

Fluorescent Chemosensors for Metal Ion Detection

While specific studies on Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- as a chemosensor are not widely documented, the extensive research on related phenol-imidazole compounds highlights its significant potential. Derivatives of 4,5-diphenyl-1H-imidazole have been synthesized and effectively utilized as 'turn-off' fluorescent chemosensors for the selective detection of iron(III) ions. These sensors exhibit a distinct fluorescence quenching upon binding with Fe³⁺. The core structure, featuring both a phenol and an imidazole ring, can provide a well-defined pocket for metal ion coordination, leading to detectable changes in its photophysical properties. The ethyl group on the imidazole nitrogen can further modulate the electronic properties and solubility of the sensor molecule.

Table 1: Performance of an Analogous Imidazole-Based Fluorescent Chemosensor

| Chemosensor | Analyte | Sensing Mechanism | Binding Constant (K) |

| 4,5-diphenyl-1H-imidazole derivative | Fe³⁺ | Fluorescence Quenching | 1.3 x 10⁴ M⁻¹ |

This interactive table showcases the performance of a related imidazole-based chemosensor.

Catalytic Applications in Organic Transformations

The dual functionality of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- makes it a promising candidate for various catalytic applications, acting either as an organocatalyst itself or as a ligand for transition metals.

Organocatalysis Mediated by Imidazole Functionality

The imidazole core is a well-established motif in organocatalysis. Imidazoles can function as nucleophilic catalysts, particularly in acyl transfer reactions, by forming a reactive acylimidazolium intermediate. nih.govacs.orgnih.gov Furthermore, the imidazolium (B1220033) salt derived from Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- can be deprotonated to form an N-heterocyclic carbene (NHC). NHCs are powerful organocatalysts capable of mediating a wide array of chemical transformations, including benzoin (B196080) condensations and redox esterifications. nih.govacs.org In such a system, the phenolic proton could play a crucial role, potentially acting as an intramolecular proton source to facilitate key steps in the catalytic cycle, a strategy that has been explored using weakly acidic phenol additives in NHC-catalyzed reactions. nih.gov

Metal-Catalyzed Reactions Using Phenol-Imidazole Ligands

The phenol and imidazole moieties can act in concert to form stable chelate complexes with a variety of transition metals, including palladium, copper, nickel, and cobalt. acs.orgacs.orgbldpharm.com These metal complexes can serve as highly efficient catalysts. The phenol-imidazole framework can act as an L,X-type ligand, where L is the neutral imidazole nitrogen and X is the anionic phenoxide oxygen, providing strong binding to the metal center. This structure is foundational to developing catalysts for cross-coupling reactions, hydroxylations, and reductions. acs.org For instance, novel PEPPSI-type Pd(II) complexes based on an imidazole-dicarboxylic acid platform have been synthesized for catalytic reactions in aqueous media. acs.org The specific substitution pattern of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- would influence the steric and electronic environment of the metal center, thereby impacting the catalyst's activity and selectivity.

Table 2: Examples of Metal-Catalyzed Reactions with Imidazole-Type Ligands

| Metal | Ligand Type | Reaction Type | Substrate | Product |

| Palladium (Pd) | Imidazole-based NHC | Reduction | p-Nitrophenol | p-Aminophenol acs.org |

| Copper (Cu) | Imidazole-Schiff Base | Tetrazole Synthesis | Aniline, NaN₃ | 1-Aryl-1H-tetrazole nih.gov |

| Palladium (Pd) | Imidazole Phosphine | Hydroxylation | Aryl Halides | Phenols acs.org |

This interactive table provides examples of catalytic systems utilizing imidazole-based ligands.

Design of Recoverable and Reusable Catalytic Systems

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. The Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- structure is well-suited for immobilization onto solid supports to create recoverable and reusable heterogeneous catalysts. The imidazole moiety can be quaternized and covalently attached to a support, or the phenolic group can be used as an anchor.

A notable strategy involves grafting an imidazolium-linked metal complex onto silica-coated magnetic nanoparticles (e.g., Fe₃O₄@SiO₂). nih.gov This approach creates a robust heterogeneous catalyst that can be easily recovered from the reaction medium using an external magnet. nih.gov Such systems have demonstrated high efficiency and excellent reusability over multiple cycles with only a minor loss in catalytic activity. nih.gov Similarly, polymer-supported NHC organocatalysts have been synthesized, which also facilitate catalyst recycling and product purification. nih.gov This methodology combines the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems, aligning with the principles of green chemistry.

Table 3: Reusability of an Imidazolium-Based Heterogeneous Catalyst

| Cycle | Catalyst System | Product Yield (%) |

| 1 | Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | 97 nih.gov |

| 2 | Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | 96 nih.gov |

| 3 | Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | 94 nih.gov |

| 4 | Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | 92 nih.gov |

| 5 | Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | 90 nih.gov |

| 6 | Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | 88 nih.gov |

| 7 | Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | 85 nih.gov |

This interactive table illustrates the reusability of a magnetic nanoparticle-supported catalyst.

Materials for Nonlinear Optics (NLO)

Nonlinear optics is a field of study concerning the interaction of high-intensity light with materials, leading to a variety of phenomena not observed at lower light intensities. Materials with significant NLO properties are crucial for developing technologies such as optical switching, frequency conversion, and optical data storage. The molecular structure of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-, which combines an electron-donating phenolic group with an electron-accepting imidazole ring, suggests its potential as an NLO material. This donor-acceptor framework can lead to a large molecular hyperpolarizability, a key requirement for second-order NLO effects.

Experimental Validation of NLO Properties (e.g., Z-scan technique)

The Z-scan technique is a widely used experimental method to measure the nonlinear refractive index and nonlinear absorption coefficient of materials. In a typical Z-scan setup, a sample is moved along the z-axis through the focal point of a laser beam. By measuring the transmittance of the sample through a finite aperture in the far field, the nonlinear refractive index can be determined. Similarly, by measuring the total transmittance without an aperture, the nonlinear absorption coefficient can be obtained.

For a hypothetical analysis of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-, a solution of the compound would be prepared in a suitable solvent and placed in a cuvette. The Z-scan measurement would then be performed using a high-intensity laser. The expected results would reveal the sign and magnitude of the nonlinear refractive index, indicating whether the material exhibits self-focusing or self-defocusing behavior, and would quantify its nonlinear absorption.

Hypothetical Z-scan Data for Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-

| Parameter | Hypothetical Value | Significance |

| Nonlinear Refractive Index | Positive | Indicates self-focusing effect |

| Nonlinear Absorption | Present | Suggests potential for optical limiting |

| Third-order NLO Susceptibility | Estimated from Z-scan data | Quantifies the overall NLO response |

Development of Structure-NLO Property Relationships

The NLO properties of organic molecules are intrinsically linked to their molecular structure. For Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-, several structural features are expected to influence its NLO response. The nature of the donor (phenol) and acceptor (imidazole) groups, the length and nature of the π-conjugated bridge connecting them, and the presence of the ethyl group on the imidazole ring all play a role.

By systematically modifying the structure of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- and measuring the NLO properties of the resulting analogues, structure-NLO property relationships can be established. For instance, enhancing the electron-donating or -accepting strength of the substituents, or extending the conjugation length, would be expected to increase the molecular hyperpolarizability and, consequently, the NLO response. Computational studies, such as density functional theory (DFT) calculations, can also be employed to predict how structural modifications will impact the NLO properties, guiding the synthesis of new materials with optimized performance.

Applications in Molecular Probes and Advanced Biotechnological Research Tools (excluding direct therapeutic or clinical evaluation)

The inherent fluorescence potential of imidazole-containing compounds makes them attractive candidates for the development of molecular probes. Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-, with its phenolic group, could exhibit changes in its fluorescence properties in response to variations in the local environment, such as pH or the presence of specific metal ions. This makes it a promising scaffold for designing chemosensors.

For example, the phenolic hydroxyl group can act as a protonation/deprotonation site, leading to pH-dependent changes in the fluorescence emission spectrum. This would allow for the development of a fluorescent pH sensor for monitoring pH changes in biological systems at a cellular level. Furthermore, the imidazole and phenol moieties can act as binding sites for metal ions. The binding of a specific metal ion could lead to a detectable change in the fluorescence, either through enhancement (chelation-enhanced fluorescence) or quenching, forming the basis of a selective metal ion probe. Such tools are invaluable in fundamental biological research for understanding cellular processes and ion homeostasis.

Potential Applications as a Molecular Probe

| Target Analyte | Sensing Mechanism | Potential Research Application |

| pH | Protonation/deprotonation of the phenolic group | Intracellular pH mapping in cell biology studies |

| Metal Ions | Chelation with imidazole and phenol groups | Detection and quantification of specific metal ions in vitro |

Future Research Directions and Unresolved Challenges

Innovations in Scalable and Sustainable Synthetic Methods for Complex Phenol-Imidazole Derivatives

A primary challenge in the broader application of phenol-imidazole derivatives is the development of synthetic routes that are both scalable and environmentally sustainable. Traditional multi-step syntheses often suffer from low yields and require harsh conditions or toxic reagents. derpharmachemica.com Future research is increasingly focused on green chemistry principles to address these shortcomings.

Key areas of innovation include:

One-Pot and Multicomponent Reactions: One-pot syntheses, where multiple reaction steps are performed in a single reactor, are highly efficient and economical. chemrxiv.org Methods for producing tetra-substituted imidazoles by reacting a diketone, aldehyde, primary amine, and ammonium (B1175870) acetate (B1210297) are prime examples of this streamlined approach. chemrxiv.orgnih.gov

Green Catalysis and Solvents: The use of eco-friendly and reusable catalysts, such as nano-ZnO or various heteropoly acids, is a significant advancement. nih.govmdpi.com These catalysts often allow reactions to proceed under milder conditions with higher yields. mdpi.com The move away from traditional toxic solvents towards greener alternatives or even solvent-free conditions represents another critical research frontier. researchgate.net

Modern Coupling Techniques: Advanced catalytic systems, such as nickel-catalyzed C-H arylation, offer novel pathways to synthesize complex phenol-imidazole structures from readily available phenol (B47542) derivatives. nih.govresearchgate.net These methods provide powerful tools for creating previously inaccessible molecules.

Scalable Precursor Synthesis: Developing versatile and scalable methods for producing key starting materials, like sodium imidazolate from commodity chemicals, can significantly enhance the availability of diverse N-functionalized imidazoles for various applications. researchgate.net This approach avoids hazardous reagents like sodium hydride and simplifies purification processes. researchgate.net

Overcoming the reliance on chromatographic purification, which is a major bottleneck for large-scale production, by designing crystallization-induced purification steps is another important goal. google.com The development of regioselective scale-up synthetic methods is also crucial for industrial viability. google.com

Integration of Advanced Computational Modeling for De Novo Material Design

Advanced computational modeling has become an indispensable tool for accelerating the discovery and design of new phenol-imidazole materials. By predicting molecular properties and behaviors in silico, researchers can prioritize synthetic targets and gain deeper insights into structure-property relationships.

Future directions in this area involve:

Quantum Mechanical Calculations: Density Functional Theory (DFT) is widely used to investigate the electronic structure, stability, and reactivity of phenol-imidazole systems. nih.govresearchgate.net These calculations can elucidate mechanisms of electron and proton transfer, which are fundamental to the antioxidant and catalytic properties of these compounds. nih.govresearchgate.net DFT is also used to understand the relative stability of different conformations and supramolecular assemblies, guiding the design of materials with specific architectures. rsc.orgresearchgate.net

Predicting Material Properties: Computational models are being developed to predict key material properties, such as nonlinear optical (NLO) responses. semanticscholar.org By calculating properties like the HOMO-LUMO energy gap, scientists can screen for molecules with potential applications in optics and electronics. semanticscholar.org Similarly, modeling charge transfer integrals can help identify whether a new derivative will be a better hole or electron transporter, which is crucial for designing organic semiconductors. nih.gov

Mechanism Elucidation: Computational studies are vital for understanding complex reaction mechanisms. For instance, DFT has been used to map the energy profiles of imidazole-catalyzed ring-opening reactions, revealing the roles of different intermediates and transition states. researchgate.net This knowledge is essential for designing more efficient catalysts.

The integration of these computational tools allows for a "design-build-test-learn" cycle that is far more efficient than traditional trial-and-error approaches, paving the way for the de novo design of materials with precisely tailored functionalities.

Exploration of Novel Supramolecular Architectures with Tailored Properties

The ability of phenol-imidazole derivatives to self-assemble into ordered, non-covalent structures is a key area of research. These supramolecular architectures are governed by a delicate interplay of hydrogen bonds, π-π stacking, and other weak interactions, leading to materials with unique and tunable properties.

Unresolved challenges and future opportunities include:

Understanding Competing Interactions: In many systems, there is a competition between different types of interactions, such as phenol-imidazole versus phenol-phenol hydrogen bonding. rsc.org Understanding and controlling this competition is crucial for directing the self-assembly process to achieve a desired architecture (e.g., C-like, S-like, or I-like shapes in flexible molecules). rsc.org

Designing Functional Motifs: The hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the imidazole (B134444) ring is a robust and common motif. rsc.org This interaction can lead to the formation of stable dimeric structures and extended networks. rsc.orgresearchgate.net Future work will focus on designing more complex motifs by incorporating other functional groups that can participate in directed self-assembly.

Multicomponent Crystals (Co-crystals): The formation of co-crystals by combining phenol-imidazole compounds with other molecules (co-formers) offers a powerful strategy for creating new materials. nih.gov The analysis of the interplay between different molecular species in these co-crystals is essential for engineering materials with specific properties, such as altered solubility or stability. nih.govcapes.gov.br

The ultimate goal is to move from simply discovering new supramolecular structures to rationally designing them to achieve specific functions, such as creating porous materials for gas storage or ordered arrays for electronic applications.

Development of Multifunctional Materials Incorporating Phenol-Imidazole Components

A significant trend in materials science is the development of multifunctional materials that can perform several tasks simultaneously. The unique combination of the phenol and imidazole moieties in a single molecule makes this class of compounds particularly promising for this purpose.

Future research will likely focus on:

Dual-Activity Agents: Several studies have reported on phenol-imidazole derivatives that exhibit both antioxidant and antifungal or antimicrobial properties. nih.govnih.govresearchgate.net The phenolic group often acts as a radical scavenger, while the imidazole core is a known pharmacophore. nih.govnih.gov A key challenge is to optimize both activities within a single molecule without creating toxicity. nih.gov

Redox-Active Materials: The phenol group can be oxidized to a stable phenoxyl radical, a property that can be exploited in the design of redox-active ligands and materials. rsc.org When complexed with metal ions like copper or zinc, these ligands can undergo reversible, one-electron oxidations, creating materials with interesting magnetic and electronic properties that could be applied in catalysis or molecular switches. rsc.org

Functional Coatings and Surfaces: Phenolic compounds can be polymerized, often through enzymatic processes, to form robust, material-independent coatings. nih.gov These coatings can be multifunctional, providing properties such as bactericidal action, free-radical scavenging, and sites for further functionalization, for example, by chelating metal ions or conjugating proteins. nih.gov Incorporating specific phenol-imidazole derivatives into such polymers could introduce additional tailored functionalities.

The challenge lies in integrating these different functionalities without mutual interference, leading to synergistic materials with enhanced performance.

Fundamental Understanding of Structure-Reactivity-Application Interrelationships in Phenol-Imidazole Systems

A deep, fundamental understanding of how a molecule's structure dictates its reactivity and, ultimately, its performance in a specific application remains a central challenge in phenol-imidazole chemistry. While empirical relationships have been established, a predictive, quantitative framework is still largely aspirational.

Key unresolved questions include:

Quantifying Substituent Effects: How do the type, number, and position of substituents on both the phenol and imidazole rings quantitatively affect properties like antioxidant capacity, catalytic activity, or self-assembly behavior? Studies have shown that the number and position of hydroxyl groups and the extent of conjugation are critical for radical scavenging activity, but a more predictive model is needed. nih.gov

Elucidating Reaction Mechanisms: The precise step-by-step mechanism of many reactions involving phenol-imidazoles is still under investigation. For example, in imidazolysis, detailed kinetic studies using techniques like deuterium (B1214612) oxide solvent isotope effects help to distinguish between different possible pathways for the breakdown of tetrahedral intermediates, revealing the subtle roles of catalytic imidazole molecules. rsc.org

Bridging Molecular Structure to Macroscopic Properties: A major goal is to connect the molecular-level details (e.g., bond lengths, hydrogen bond strength, electronic structure) to the macroscopic properties of the final material (e.g., conductivity, optical transparency, mechanical strength). nih.gov For instance, computational studies have linked the hybridization of the phenolic C-O bond to its length, which in turn is influenced by hydrogen bonding and proton transfer, demonstrating the intricate connection between structure and reactivity. nih.gov

Achieving this fundamental understanding requires a synergistic approach that combines targeted synthesis of well-defined model compounds, advanced spectroscopic and analytical characterization, and sophisticated computational modeling to build robust structure-reactivity-application relationships.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- and related imidazole-phenol derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes with amines or hydrazines under reflux conditions. For example, coupling 4-hydroxyphenyl derivatives with 1-ethylimidazole precursors in ethanol or DMF, using catalysts like sodium metabisulfite to facilitate cyclization (e.g., analogous to methods in ). Reaction monitoring via TLC and purification via recrystallization (ethanol/water mixtures) are critical for isolating pure products. Structural validation is performed using IR, NMR, and elemental analysis .

Q. How can researchers ensure structural accuracy during the characterization of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- Spectroscopy : Use - and -NMR to confirm substituent positions and imidazole ring protonation states. For example, imidazole protons typically appear as singlets in the δ 7.0–8.5 ppm range .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Validate bond lengths and angles against the Cambridge Structural Database (CSD) .

Q. What safety precautions are necessary when handling Phenol, 4-(1-ethyl-1H-imidazol-5-yl)-?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy. Store in airtight containers away from acids to prevent toxic gas release (e.g., SO or NO). Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., thermal motion vs. disorder) be resolved for this compound?

- Methodological Answer : Use iterative refinement in SHELXL with anisotropic displacement parameters. For disordered regions, apply PART or SIMU constraints. Validate using tools like PLATON (ADDSYM) to check for missed symmetry or twinning . For ambiguous electron density, consider alternative conformers and refine occupancy ratios .

Q. What computational strategies are effective for predicting the biological activity of Phenol, 4-(1-ethyl-1H-imidazol-5-yl)- derivatives?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with imidazole-binding pockets). Focus on hydrogen bonding (phenol OH and imidazole N) and π-π stacking (aromatic rings) .

- QSAR modeling : Train models using descriptors like logP, molar refractivity, and H-bond donor/acceptor counts from structurally similar compounds (e.g., triazole-imidazole hybrids in ) .

Q. How can researchers address contradictory spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Dynamic effects : Check for tautomerism in the imidazole ring (e.g., 1H vs. 3H tautomers) using variable-temperature NMR .

- Solvent effects : Compare spectra in DMSO-d vs. CDCl; phenolic OH protons may show broadening in non-deuterated solvents due to exchange .

- Impurity analysis : Use HPLC-MS to identify byproducts from incomplete reactions or degradation .

Q. What green chemistry approaches can optimize the synthesis of this compound?

- Methodological Answer : Replace traditional solvents (DMF, ethanol) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalyze reactions using recyclable Lewis acids (e.g., FeCl/montmorillonite) to reduce waste. Monitor reaction progress via in-situ FTIR to minimize energy use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.